4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde
Description
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a thiobenzaldehyde derivative featuring a pyrrolidine-substituted benzoyl group. Its structure combines a benzaldehyde core modified with a thioether linkage and a 3-(pyrrolidin-1-ylmethyl)benzoyl substituent.
Properties
Molecular Formula |
C19H19NOS |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-[3-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS/c21-19(17-8-6-15(14-22)7-9-17)18-5-3-4-16(12-18)13-20-10-1-2-11-20/h3-9,12,14H,1-2,10-11,13H2 |
InChI Key |
AKICCKBMMGEYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
Preparation Methods
Acetal Formation
Starting with isophthalaldehyde (1,3-diformylbenzene), one aldehyde group is protected as a diethyl acetal to avoid unwanted side reactions. The acetalization is achieved using triethyl orthoformate and ammonium chloride in ethanol, yielding 1,3-bis(diethoxymethyl)benzene with 60–70% efficiency.
Nucleophilic Substitution
The unprotected aldehyde is reduced to a hydroxymethyl group using sodium borohydride in methanol-water. Subsequent reaction with pyrrolidine in dichloromethane introduces the pyrrolidin-1-ylmethyl substituent via nucleophilic substitution. This step achieves near-quantitative yields (99%) under mild conditions.
Deprotection and Thionation
Hydrolysis of the acetal with dilute hydrochloric acid regenerates the aldehyde group, producing 3-(pyrrolidin-1-ylmethyl)benzaldehyde . Thionation using Lawesson’s reagent (LR) converts the aldehyde to thiobenzaldehyde . LR’s selectivity for carbonyl groups ensures high conversion rates (>85%) without affecting other functional groups.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetal formation | Triethyl orthoformate, NH4Cl | 60–70 |
| Nucleophilic substitution | Pyrrolidine, CH2Cl2 | 99 |
| Thionation | Lawesson’s reagent, toluene | 85–90 |
Condensation-Based Route
This method leverages condensation reactions to assemble the thiobenzaldehyde and benzoyl-pyrrolidinylmethyl components.
Synthesis of 3-(Pyrrolidin-1-ylmethyl)benzoyl Chloride
3-(Chloromethyl)benzoyl chloride is reacted with pyrrolidine in dichloromethane, substituting the chloride with pyrrolidine. The resulting 3-(pyrrolidin-1-ylmethyl)benzoyl chloride serves as the acylating agent.
Coupling with Thiobenzaldehyde
Thiobenzaldehyde is generated separately via LR-mediated thionation of benzaldehyde. A Friedel-Crafts acylation couples the benzoyl chloride with thiobenzaldehyde, though this requires Lewis acids like AlCl3 and strict temperature control (0–5°C).
Challenges
-
Low regioselectivity due to competing para-substitution.
-
Moderate yields (50–60%) necessitate chromatographic purification.
Direct Thionation of Pre-Formed Aldehyde Intermediates
Aldehyde Intermediate Preparation
3-(Pyrrolidin-1-ylmethyl)benzaldehyde is synthesized as described in Section 1.1–1.3.
LR-Mediated Thionation
LR (0.5 equiv) in refluxing toluene selectively converts the aldehyde to thiobenzaldehyde within 4–6 hours. The reaction’s efficiency hinges on LR’s stability above 110°C, necessitating precise thermal control.
Optimization Insights
-
Excess LR (>1 equiv) leads to over-thionation of ketones or amides.
-
Solvent choice (toluene > xylene) minimizes side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Multi-Step Synthesis | High regioselectivity, scalability | Lengthy (3–4 steps) | 70–85 |
| Condensation Route | Modular component assembly | Low yields, purification challenges | 50–60 |
| Direct Thionation | Rapid final step | Requires pure aldehyde intermediate | 85–90 |
Mechanistic Considerations
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
Scientific Research Applications
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzoyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Structural Similarities :
- Both compounds feature a benzaldehyde backbone, which is critical for electrophilic reactivity.
Key Differences :
- Core Heterocycle : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde incorporates a pyrazole ring, whereas 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde lacks this heterocyclic system but includes a pyrrolidine substituent.
4-[(Benzoylamino)sulphonyl]benzoyl Chlorides
Structural Similarities :
- Both classes contain benzoyl groups, which are often utilized in prodrug design or as acylating agents.
Key Differences :
- Functionalization: The sulphonamide and chlorinated carbonyl groups in 4-[(benzoylamino)sulphonyl]benzoyl chlorides contrast with the thioether and aldehyde groups in the target compound.
- Reactivity : Benzoyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), while the thiobenzaldehyde may participate in thiol-exchange reactions or form Schiff bases.
Comparative Data Table
Q & A
Basic: What are the common synthetic routes for 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde?
Answer:
The synthesis of this compound typically involves multi-step reactions, leveraging substituted benzaldehyde derivatives as intermediates. For example:
- Step 1: Formation of the pyrrolidine-methylbenzoyl moiety via nucleophilic substitution or reductive amination using 3-(pyrrolidin-1-ylmethyl)benzoyl chloride.
- Step 2: Introduction of the thioether group through coupling reactions with thiobenzaldehyde derivatives under basic conditions (e.g., NaH or K₂CO₃).
- Step 3: Microwave-assisted condensation or conventional heating in polar aprotic solvents (e.g., DMF with glacial acetic acid) to enhance reaction efficiency .
Reference substituted aldehydes like 4-chlorobenzaldehyde or 4-methoxybenzaldehyde (as listed in ) can guide reagent selection for analogous pathways .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the pyrrolidine-methylbenzoyl and thiobenzaldehyde moieties.
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., PubChem data for related aldehydes ).
- HPLC: For purity assessment, using protocols similar to those for 4-hydroxybenzaldehyde (e.g., Li et al.’s chromatographic separation methods ).
- X-ray Crystallography: Optional for resolving structural ambiguities, though limited by crystal formation challenges.
Advanced: How can researchers optimize yield in Pd-catalyzed coupling steps for derivatives?
Answer:
Optimization strategies include:
- Catalyst Screening: Testing Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like PBu₃ or tris-o-furylphosphine (tfp) to enhance catalytic activity .
- Solvent Selection: Polar solvents (e.g., DMF, THF) improve solubility, while additives like TMEDA stabilize intermediates .
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions in sensitive steps.
- Microwave Assistance: Reduces reaction time and improves regioselectivity, as demonstrated in analogous thiazolo-pyrimidine syntheses .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., Ha et al. vs. Yi et al. in anti-inflammatory assays ).
- Compound Stability: Degradation under storage or assay conditions (e.g., thiobenzaldehyde oxidation).
- Structural Confounders: Impurities in batches (e.g., unreacted benzaldehyde derivatives) may skew results.
Methodological Fixes: - Validate purity via HPLC before assays .
- Use standardized protocols (e.g., ISO-certified cell lines).
Advanced: What strategies support structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation: Replace the pyrrolidine group with piperidine or morpholine to assess steric/electronic effects.
- Benzoyl Modifications: Introduce electron-withdrawing groups (e.g., nitro, fluoro) to enhance electrophilicity, as seen in substituted benzaldehyde libraries .
- Thioether Replacement: Compare with sulfonyl or ether analogs to evaluate sulfur’s role in bioactivity.
Advanced: How to address solubility challenges in in vitro assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) with aqueous buffers, ensuring no cytotoxicity.
- Surfactants: Polysorbate-80 or cyclodextrins improve dispersion.
- Salt Formation: Prepare hydrochloride salts of the pyrrolidine moiety to enhance hydrophilicity .
Advanced: What are common degradation pathways, and how are they monitored?
Answer:
- Oxidation: The thiobenzaldehyde group may oxidize to sulfonic acid under aerobic conditions.
- Hydrolysis: Acidic/basic conditions cleave the benzoyl-thioether bond.
- Analytical Monitoring: Use LC-MS to detect degradation products, referencing protocols from 4-hydroxybenzaldehyde stability studies .
Advanced: How to design a robust stability study for this compound?
Answer:
Follow ICH guidelines with:
- Forced Degradation: Expose to heat (40–60°C), light (UV), humidity (75% RH), and oxidative (H₂O₂) conditions.
- Analytical Endpoints: Track purity via HPLC and structural integrity via FTIR/NMR.
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under standard storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
